Eugenitin

Description

This compound has been reported in Floropilus chiversii, Mycoleptodiscus indicus, and Syzygium aromaticum with data available.

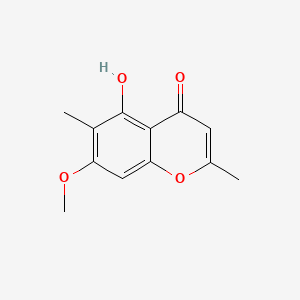

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTSAUBIQAKKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197376 | |

| Record name | Eugenitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-12-6 | |

| Record name | Eugenitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 °C | |

| Record name | Eugenitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of Eugenitin?

An In-depth Technical Guide to the Physicochemical Properties of Eugenitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chromone derivative, a type of phenolic compound naturally occurring in cloves (Syzygium aromaticum) and has also been isolated from the fungal species Cylindrocarpon sp.[1][2] As a molecule of interest in natural product chemistry and drug discovery, a thorough understanding of its physicochemical properties is essential for its isolation, characterization, and potential therapeutic application. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and visualizes key conceptual workflows relevant to its study.

Physicochemical Data of this compound

The following tables summarize the key physicochemical properties of this compound. Data is categorized as either experimentally determined or computationally predicted, providing a clear indication of the confidence level for each value.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-7-methoxy-2,6-dimethyl-4H-chromen-4-one | [1][3] |

| CAS Number | 480-12-6 | [1][3][4][5][6][7] |

| Chemical Formula | C₁₂H₁₂O₄ | [1][3][4][5][8] |

| Molecular Weight | 220.22 g/mol | [3][4][5] |

| Monoisotopic Mass | 220.0736 Da | [3] |

| Mass Composition | C 65.45%; H 5.49%; O 29.06% | [3] |

Table 2: Physicochemical Parameters of this compound

| Property | Experimental Value | Predicted Value | Source(s) |

| Melting Point | 160-162 °C | - | [3][4][5][6] |

| Boiling Point | Not Available | 402.2 ± 45.0 °C | [3][5][6][7] |

| Density | Not Available | 1.267 ± 0.06 g/cm³ | [5][6] |

| Water Solubility | Not Available | 0.98 g/L; 233.8 mg/L @ 25 °C | [3][7] |

| logP (Octanol-Water) | Not Available | 2.23 - 2.88 | [3][5][7] |

| pKa (Acidic) | Not Available | 6.74 - 8.97 | [3][5][6] |

Experimental Protocols for Physicochemical Characterization

While specific experimental procedures for determining every physicochemical property of this compound are not extensively detailed in the literature, this section outlines standard methodologies widely used for natural products. These protocols provide a foundational framework for researchers aiming to experimentally verify the predicted values.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.

-

Methodology:

-

A small, dry sample of purified this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point (around 160 °C).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

-

Determination of Solubility

Solubility data is critical for developing formulations and designing bioassays.

-

Apparatus: Analytical balance, temperature-controlled shaker, centrifuge, and a method for quantification (e.g., HPLC-UV).

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vial is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a validated analytical method like HPLC. This concentration represents the equilibrium solubility.

-

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel, pH meter, analytical balance, temperature-controlled shaker, centrifuge, HPLC-UV.

-

Methodology (Shake-Flask Method):

-

Water and n-octanol are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.

-

The mixture is shaken gently for several hours to allow for partitioning equilibrium and then left to stand for the phases to separate completely.

-

The concentration of this compound in both the n-octanol and water phases is determined by HPLC.

-

The logP is calculated as: logP = log₁₀([this compound]octanol / [this compound]water).

-

Visualizations: Workflows and Interactions

The following diagrams, created using the DOT language, illustrate conceptual workflows and molecular interactions relevant to the study of this compound.

Caption: Generalized workflow for the isolation and characterization of this compound.

Caption: Diagram of this compound's activation of the GH11 endo-xylanase enzyme.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. foodb.ca [foodb.ca]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 480-12-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 480-12-6 [thegoodscentscompany.com]

- 8. This compound - Wikidata [wikidata.org]

Eugenitin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eugenitin, a naturally occurring chromone derivative, has garnered interest within the scientific community for its potential biological activities. First identified in 1972, this phenolic compound is found in both the plant and fungal kingdoms. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it explores the potential interactions of this compound with key cellular signaling pathways, offering insights for future research and drug development endeavors. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using DOT language diagrams for enhanced clarity.

Discovery and Historical Context

This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) was first isolated and characterized from a natural source in 1972 by Coombe, Lowe, and Watson.[1] Their pioneering work identified the compound in the fungal species Cylindrocarpon sp. C.M.I. 127996.[1] While the synthesis of this compound had been achieved in the preceding decades, this was the first report of its existence as a natural product.[2] Subsequent research has also identified this compound as a constituent of cloves, the aromatic flower buds of Syzygium aromaticum (L.) Merr. & L.M. Perry.[3]

Natural Sources of this compound

This compound has been identified in two primary natural sources, one fungal and one plant-based.

| Natural Source | Kingdom | Part of Organism |

| Cylindrocarpon sp. C.M.I. 127996 | Fungi | Mycelial culture |

| Syzygium aromaticum (Clove) | Plantae | Flower buds |

While this compound is a known constituent of clove oil, its concentration is significantly lower than that of the major component, eugenol.[3][4] Quantitative analysis of this compound in these natural sources is crucial for understanding its potential biological significance and for the development of standardized extracts.

Experimental Protocols

Isolation of this compound from Natural Sources

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative protocol based on established methods for the isolation of chromones from natural products.

Experimental Workflow: Isolation and Purification of this compound

References

The Biosynthesis of Eugenitin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin, a chromone derivative found in various plants, including cloves (Syzygium aromaticum), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound proceeds via the polyketide pathway, a major route for the production of a diverse array of secondary metabolites in plants. The pathway can be broadly divided into two key stages: the formation of the chromone backbone and the subsequent modification of this core structure.

Formation of the Chromone Backbone: The Role of Pentaketide Chromone Synthase (PCS)

The central enzymatic step in the formation of the chromone ring is catalyzed by a type III polyketide synthase (PKS) known as Pentaketide Chromone Synthase (PCS) . This enzyme orchestrates the iterative condensation of five molecules of malonyl-CoA to produce a pentaketide intermediate, which then undergoes cyclization to form the characteristic chromone structure.[1][2]

The overall reaction catalyzed by PCS can be summarized as:

5 Malonyl-CoA → 5,7-dihydroxy-2-methylchromone + 5 CO₂ + 5 CoASH

This initial chromone product, 5,7-dihydroxy-2-methylchromone, serves as the immediate precursor for this compound.

Methylation of the Chromone Core: The Function of O-Methyltransferase (OMT)

The final step in this compound biosynthesis is the methylation of the hydroxyl group at the C-7 position of 5,7-dihydroxy-2-methylchromone. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

The methylation reaction is as follows:

5,7-dihydroxy-2-methylchromone + S-adenosyl-L-methionine → this compound (5-hydroxy-7-methoxy-2-methylchromone) + S-adenosyl-L-homocysteine

While the specific OMT responsible for this transformation in many this compound-producing plants is yet to be fully characterized, studies on related chromone and flavonoid biosynthesis suggest the involvement of a highly specific OMT that recognizes the chromone substrate.[3][4]

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, analysis of related enzymes and pathways provides some insights. The following table summarizes hypothetical quantitative parameters that could be determined through the experimental protocols outlined in this guide.

| Enzyme | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temp (°C) |

| Pentaketide Chromone Synthase (PCS) | Malonyl-CoA | 5,7-dihydroxy-2-methylchromone | To be determined | To be determined | ~7.0 - 8.0 | 25 - 37 |

| Chromone-specific O-Methyltransferase (OMT) | 5,7-dihydroxy-2-methylchromone, SAM | This compound, SAH | To be determined | To be determined | ~7.5 - 8.5 | 30 - 40 |

Note: The values in this table are indicative and need to be experimentally determined for the specific enzymes involved in this compound biosynthesis.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Pentaketide Chromone Synthase (PCS)

Objective: To produce and purify recombinant PCS for in vitro characterization.

Methodology:

-

Gene Amplification and Cloning:

-

Isolate total RNA from a known this compound-producing plant (e.g., Syzygium aromaticum).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the putative PCS gene using gene-specific primers designed based on homologous sequences from other chromone-producing plants.

-

Clone the amplified PCS cDNA into a suitable expression vector (e.g., pET-28a(+)) containing a His-tag for affinity purification.[5][6]

-

-

Heterologous Expression in E. coli:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.[7][8]

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the recombinant PCS protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

Protocol 2: In Vitro Enzyme Assay for Pentaketide Chromone Synthase (PCS)

Objective: To determine the enzymatic activity and kinetic parameters of the purified PCS.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-5 µg of purified PCS

-

100-500 µM Malonyl-CoA

-

-

The final reaction volume is typically 50-100 µL.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate at 30°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of acidic methanol (e.g., methanol with 1% acetic acid).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Product Analysis by HPLC-MS:

-

Analyze the reaction products by reverse-phase HPLC coupled with mass spectrometry (MS).[9][10]

-

Use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the formation of 5,7-dihydroxy-2-methylchromone by its characteristic mass-to-charge ratio (m/z).

-

Quantify the product by comparing its peak area to a standard curve of an authentic standard.

-

-

Kinetic Analysis:

-

To determine the Kₘ and Vₘₐₓ, perform the assay with varying concentrations of malonyl-CoA (e.g., 10-500 µM) and a fixed amount of enzyme.

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Protocol 3: Heterologous Expression and Purification of Chromone O-Methyltransferase (OMT)

Objective: To produce and purify the specific OMT involved in this compound biosynthesis.

Methodology:

-

Follow a similar procedure as described in Protocol 1 for PCS, but use primers specific for the putative chromone OMT gene. The expression and purification conditions may need to be optimized for the specific OMT.[11][12]

Protocol 4: In Vitro Enzyme Assay for Chromone O-Methyltransferase (OMT)

Objective: To characterize the activity and substrate specificity of the purified OMT.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1-5 µg of purified OMT

-

50-200 µM 5,7-dihydroxy-2-methylchromone (substrate)

-

100-500 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5 mM MgCl₂ (often required for OMT activity)

-

-

The final reaction volume is typically 50-100 µL.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction and extract the products as described in Protocol 2 .

-

-

Product Analysis by HPLC-MS:

-

Analyze the reaction products by HPLC-MS.

-

Monitor the formation of this compound by its characteristic m/z and retention time compared to an authentic standard.

-

Quantify the product using a standard curve.

-

-

Substrate Specificity and Kinetic Analysis:

-

Test the activity of the OMT with other potential substrates (e.g., other hydroxylated chromones or flavonoids) to determine its substrate specificity.

-

Perform kinetic analysis by varying the concentrations of 5,7-dihydroxy-2-methylchromone and SAM to determine their respective Kₘ and Vₘₐₓ values.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a fascinating example of the interplay between the polyketide and methylation pathways in plants. While the core enzymatic machinery involving Pentaketide Chromone Synthase and an O-Methyltransferase has been outlined, further research is required to fully elucidate the specific enzymes involved in different plant species, their kinetic properties, and the regulatory mechanisms governing this pathway. The experimental protocols provided in this guide offer a framework for researchers to investigate these aspects, paving the way for the potential biotechnological production of this compound and related bioactive chromones.

References

- 1. ijrar.org [ijrar.org]

- 2. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. maxapress.com [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and attachment of novel bacterial polyketide synthase starter units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic pathway - Wikipedia [en.wikipedia.org]

- 9. Pressurized liquid extraction followed by LC-ESI/MS for analysis of four chromones in Radix Saposhnikoviae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Isolation of Eugenitin from Syzygium aromaticum (Cloves)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of eugenitin, a chromone derivative found in Syzygium aromaticum (cloves). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support research and development in natural product chemistry and drug discovery.

Introduction

Syzygium aromaticum, commonly known as clove, is a rich source of various bioactive compounds. While the primary component of clove oil is eugenol, the plant also contains other noteworthy phytochemicals, including the chromone this compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one). This compound has garnered interest for its potential pharmacological activities. This guide details the methodology for its isolation and characterization.

Extraction and Isolation of this compound

The isolation of this compound from Syzygium aromaticum is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the isolation of flavonoids and chromones from plant materials.

Experimental Protocol: Extraction and Fractionation

Objective: To obtain a crude extract enriched with phenolic compounds, including this compound, from clove buds.

Materials:

-

Dried clove buds (Syzygium aromaticum)

-

Methanol

-

n-Hexane

-

Ethyl acetate

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Grinder

Procedure:

-

Preparation of Plant Material: Grind dried clove buds into a fine powder.

-

Maceration:

-

Soak 100 g of the powdered cloves in 500 mL of methanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in 200 mL of distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL) using a separatory funnel.

-

Collect the ethyl acetate fraction, which is expected to contain this compound.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.

-

Experimental Protocol: Column Chromatography

Objective: To separate the components of the ethyl acetate fraction and isolate fractions containing this compound.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.). Finally, wash the column with methanol.

-

Fraction Collection and Analysis: Collect the eluate in fractions of 20-25 mL. Monitor the fractions by Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate mobile phase. Spot the fractions on a TLC plate and visualize under a UV lamp. Combine the fractions that show similar TLC profiles. Fractions containing this compound are expected to elute with a semi-polar mobile phase.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve final purification of this compound from the enriched fractions obtained from column chromatography.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 preparative column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the combined and concentrated fractions from column chromatography containing this compound in methanol and filter through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale): Develop a suitable gradient method on an analytical HPLC system with a C18 column to determine the retention time of this compound. A common mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Scale-up to Preparative HPLC: Scale up the analytical method to the preparative HPLC system.

-

Purification: Inject the prepared sample onto the preparative column and run the gradient method.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Evaporation: Evaporate the solvent from the pure fraction to obtain isolated this compound.

Quantitative Data

The yield of this compound from cloves is generally low compared to eugenol.

| Parameter | Value | Reference |

| Extraction Yield (Crude Methanol Extract) | 15-20% (w/w) from dried clove buds | General literature on clove extraction |

| This compound Content in Cloves | Variable, typically in trace amounts | [1] |

| Purity after Preparative HPLC | >95% | [2] |

Characterization of this compound

The structure and identity of the isolated this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.5 (s, 1H, 5-OH), 6.1 (s, 1H, H-8), 5.9 (s, 1H, H-3), 3.8 (s, 3H, 7-OCH₃), 2.3 (s, 3H, 6-CH₃), 2.0 (s, 3H, 2-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 182.1 (C-4), 166.5 (C-7), 162.3 (C-5), 161.9 (C-2), 157.8 (C-8a), 111.8 (C-3), 108.5 (C-4a), 106.2 (C-6), 91.8 (C-8), 55.8 (7-OCH₃), 20.3 (2-CH₃), 7.8 (6-CH₃) |

| Mass Spectrometry (EI-MS) m/z (%) | 220 [M]⁺, 205, 177 |

| FT-IR (KBr) νₘₐₓ (cm⁻¹) | 3450 (O-H stretch), 2925 (C-H stretch), 1660 (C=O stretch, γ-pyrone), 1620, 1580 (C=C aromatic stretch), 1150 (C-O stretch) |

Biological Activity and Signaling Pathways

Eugenol, the major component of clove oil, has been studied for its anti-inflammatory and antioxidant properties, which are reported to be mediated through the modulation of signaling pathways such as NF-κB and Nrf2.[3][4] While specific studies on this compound are less common, as a flavonoid-like chromone, it is hypothesized to possess similar activities. The antioxidant activity of such phenolic compounds often involves the donation of a hydrogen atom to scavenge free radicals, while anti-inflammatory effects can be mediated by the inhibition of pro-inflammatory enzymes and cytokines.

Potential Signaling Pathways for Investigation

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6][7][8]

-

Nrf2/ARE Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect the cell from oxidative stress.[4][9][10]

Visualizations

Experimental Workflow

References

- 1. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of Eugenitin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitin, a chromone derivative found in cloves and certain fungal species, has garnered interest for its potential biological activities. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and preclinical development. This technical guide addresses the current lack of publicly available quantitative solubility data for this compound. It provides a comprehensive framework for researchers to systematically determine and analyze the solubility of this compound in common organic solvents. The guide details the widely accepted shake-flask method for achieving equilibrium solubility, coupled with robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for accurate quantification. Furthermore, this document presents a clear, actionable workflow and the necessary components for establishing a reliable solubility profile of this compound, thereby facilitating its advancement in research and drug development pipelines.

Introduction

This compound (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one) is a phenolic compound belonging to the chromone class. Its structural features suggest a range of solubilities in different organic solvents, a key physicochemical parameter influencing its handling and application in various scientific contexts. The solubility of a compound dictates the choice of solvents for extraction from natural sources, the design of crystallization and purification processes, and the development of suitable formulations for in vitro and in vivo studies.

Despite its scientific interest, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed experimental framework for researchers to generate this crucial data in a standardized and reproducible manner.

Theoretical Background: Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other. The solubility of a chromone derivative like this compound in a particular solvent is influenced by factors such as:

-

Polarity of the solvent and solute: The presence of hydroxyl and methoxy groups in this compound allows for hydrogen bonding and polar interactions, while the aromatic ring system contributes to its nonpolar character.

-

Temperature: The dissolution of a solid is often an endothermic process, meaning solubility tends to increase with temperature.

-

Intermolecular forces: The strength of the interactions between this compound molecules in its crystal lattice versus the interactions between this compound and solvent molecules will determine the extent of dissolution.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurements.

-

Solute: High-purity this compound (≥98%)

-

Solvents: HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, chloroform)

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

pH meter (for aqueous solutions, if applicable)

-

The determination of this compound solubility can be systematically approached through a series of well-defined steps, from preparation to analysis.

Early-Stage Research on Eugenitin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin, a chromone derivative found in various natural sources including cloves and certain fungal species, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the early-stage research into this compound's bioactivity, with a primary focus on its potential anticancer, anti-inflammatory, and antioxidant properties. Due to the limited availability of specific quantitative data and detailed mechanistic studies on this compound, this guide also incorporates extensive data from its close structural analog, Eugenol, to provide a comparative framework and suggest potential avenues for future research on this compound.

Anticancer Activity

While direct and extensive quantitative data on the anticancer activity of purified this compound is limited in the current scientific literature, preliminary studies suggest its potential as an antitumoral agent.[2] In contrast, its analog Eugenol has been more thoroughly investigated, demonstrating cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Cytotoxicity of Eugenol

The following table summarizes the 50% inhibitory concentration (IC50) values of Eugenol against various cancer cell lines, providing a benchmark for potential future studies on this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 22.75 | [3] |

| MDA-MB-231 | Breast Cancer | 15.09 | [3] |

| A549 | Lung Cancer | 400 | [4] |

| HeLa | Cervical Cancer | Not specified | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or Eugenol (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or Eugenol for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are an area of active investigation. While specific mechanistic details for this compound are still emerging, studies on Eugenol provide valuable insights into potential pathways, including the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[6][7]

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on the COX-2 enzyme.

Materials:

-

Purified COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound or Eugenol

-

COX-2 inhibitor screening assay kit (commercially available)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and arachidonic acid solution according to the kit manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and different concentrations of this compound or a known COX-2 inhibitor (positive control). Incubate for a specified time at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Signal Detection: After a set incubation period, measure the product formation (e.g., prostaglandin E2) using a suitable detection method as described in the kit protocol (often colorimetric or fluorometric).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition by Eugenol

Eugenol has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[8][9] The following diagram illustrates the proposed mechanism of NF-κB inhibition.

Antioxidant Activity

The antioxidant potential of this compound is suggested by its phenolic structure, a common feature of many antioxidant compounds. While specific quantitative antioxidant data for this compound is sparse, the structurally similar Eugenol exhibits significant free radical scavenging activity.[2][10]

Quantitative Data: Antioxidant Activity of Eugenol

The following table presents the IC50 values for the free radical scavenging activity of Eugenol using common antioxidant assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH | 11.7 | [2] |

| ABTS | 0.1595 (mg/mL) | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound or Eugenol (dissolved in methanol)

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound, Eugenol, and the positive control in methanol.

-

Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value from a plot of inhibition percentage against sample concentration.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-elucidated. However, research on Eugenol has identified its influence on several key pathways involved in cancer and inflammation, including the PI3K/Akt and MAPK pathways.[4][8] These findings suggest that this compound may have similar targets, warranting further investigation.

Signaling Pathway: Potential Modulation of MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. The diagram below illustrates a simplified overview of the MAPK/ERK pathway, a potential target for compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced chemical and biological activities of a newly biosynthesized eugenol glycoconjugate, eugenol α-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clove - Wikipedia [en.wikipedia.org]

- 5. Identification of novel signaling components in genistein-regulated signaling pathways by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Eugenol? [synapse.patsnap.com]

- 8. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eugenol Suppresses Platelet Activation and Mitigates Pulmonary Thromboembolism in Humans and Murine Models [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Eugenitin from Clove Buds (Syzygium aromaticum)

Introduction

Eugenitin is a chromone derivative found in clove buds (Syzygium aromaticum)[1]. As a phenolic compound, it is of interest to researchers in natural product chemistry and drug development for its potential biological activities. Unlike the abundant essential oil component eugenol, this compound is a minor constituent, necessitating a robust multi-step protocol for its isolation and purification. This application note provides a detailed methodology for the extraction of this compound from clove buds, encompassing initial solvent extraction, liquid-liquid partitioning, and multi-stage chromatographic purification. The protocol is designed for researchers in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of appropriate extraction and analytical methods.

| Property | Value | Reference |

| IUPAC Name | 5-Hydroxy-7-methoxy-2,6-dimethyl-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C₁₂H₁₂O₄ | [1] |

| Molar Mass | 220.224 g·mol⁻¹ | [1] |

| CAS Number | 480-12-6 | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Melting Point | 162 °C | [2] |

| Water Solubility | 233.8 mg/L (at 25 °C, estimated) | [3] |

Experimental Protocols

The overall workflow for the extraction and purification of this compound is depicted in the diagram below. The process begins with a crude extraction and is followed by successive purification steps to isolate the target compound.

Figure 1: Workflow for the extraction and purification of this compound.

Preparation of Plant Material

-

Obtain commercially available dried clove buds (Syzygium aromaticum).

-

Grind the dried buds into a fine powder using a laboratory mill or a high-powered blender.

-

Store the powder in an airtight container, protected from light, to prevent degradation of phytochemicals.

Methanolic Extraction

This initial step aims to extract a broad range of compounds, including this compound, from the clove powder.

-

Weigh 100 g of the clove bud powder and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of 95% methanol to the flask.

-

Seal the flask and macerate the mixture for 72 hours at room temperature with occasional agitation.

-

After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction of the residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents, which helps in the preliminary fractionation of the crude extract.

-

Dissolve the crude methanolic extract in 200 mL of distilled water.

-

Transfer the aqueous solution to a 1 L separatory funnel.

-

Add 200 mL of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with 200 mL of fresh ethyl acetate.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Filter the dried ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the ethyl acetate fraction. This fraction is expected to be enriched with chromones like this compound[4].

Column Chromatography Purification

This is the primary purification step to separate this compound from other compounds in the ethyl acetate fraction.

-

Preparation of the Column:

-

Use a glass column (e.g., 50 cm length x 4 cm diameter).

-

Prepare a slurry of 150 g of silica gel (60-120 mesh) in n-hexane.

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Adsorb 5 g of the ethyl acetate fraction onto a small amount of silica gel (approx. 10 g).

-

Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

-

Carefully load this powder onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2.

-

Collect fractions of 20 mL each.

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

| Step | Mobile Phase (n-Hexane:Ethyl Acetate) | Volume (mL) | Purpose |

| 1 | 100:0 | 500 | Elute non-polar compounds |

| 2 | 95:5 | 500 | Increase polarity |

| 3 | 90:10 | 1000 | Elute compounds of low to medium polarity |

| 4 | 80:20 | 1000 | Elute this compound and other chromones |

| 5 | 70:30 | 1000 | Elute more polar compounds |

| 6 | 50:50 | 500 | Column wash |

| 7 | 0:100 | 500 | Column wash |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is recommended[5][6][7].

-

Sample Preparation:

-

Combine and concentrate the this compound-rich fractions obtained from column chromatography.

-

Dissolve the residue in a minimal amount of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

A typical preparative HPLC system with a PDA or UV detector can be used.

-

The conditions in Table 3 can be used as a starting point and should be optimized for the specific instrument and column.

-

-

Fraction Collection:

-

Collect the peak corresponding to the retention time of this compound.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

-

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 21.2 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Start with 30% B, increase to 70% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Identification and Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): Compare the Rf value with a standard, if available.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment by peak area percentage.

-

Mass Spectrometry (MS): To confirm the molecular weight. UPLC-MS/MS can be used for sensitive detection[8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.

Signaling Pathway Visualization

While the direct signaling pathways of this compound are not extensively documented, its parent class of compounds, chromones, are known to interact with various cellular targets. For illustrative purposes, a hypothetical signaling pathway diagram is provided below, showing potential interactions based on the known activities of similar phenolic compounds.

Figure 2: Potential signaling pathways modulated by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. This compound, 480-12-6 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

Application Note: Quantitative Analysis of Eugenitin in Biological Matrices by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenitin (5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone derivative found in several plant species, notably in cloves (Syzygium aromaticum)[1]. It has garnered scientific interest due to its various reported biological activities, including antimicrobial, antioxidant, and antiviral properties[2]. As research into the therapeutic potential of this compound progresses, particularly in pharmacokinetic and drug metabolism studies, a robust and reliable analytical method for its quantification in biological matrices is essential.

This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method, adapted from a published UPLC-MS/MS procedure, for the determination of this compound in mouse blood.[1] The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible quantification for preclinical research and development.

Analytical Method

This method employs reversed-phase HPLC coupled with UV or Mass Spectrometric (MS) detection for the quantification of this compound. A simple protein precipitation step is used for sample preparation, providing a clean extract suitable for injection.

Instrumentation and Reagents

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

-

Analytical Column: BEH C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm) or equivalent.[1]

-

Reagents:

-

This compound (purity >98%)

-

Chrysin (Internal Standard, IS, purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (HPLC grade)

-

Ultrapure Water

-

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | BEH C18 (1.7 µm, 2.1 mm x 50 mm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.4 mL/min[1] |

| Gradient Elution | 0–0.2 min, 10% B0.2–1.4 min, 10–85% B1.4–2.0 min, 85% B2.0–2.1 min, 85-10% B2.1–3.5 min, 10% B[1] |

| Column Temperature | 30 °C[1] |

| Injection Volume | 2 µL[1] |

| Detection (MS/MS) | ESI Positive, MRM of m/z 221.1→206.0 for this compound and m/z 255.1→152.9 for IS[1] |

| Detection (UV) | Wavelength to be determined by UV scan of this compound standard (typically 250-350 nm for chromones). |

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve this compound and chrysin (IS) in a 1:1 (v/v) mixture of methanol and water to prepare individual stock solutions of 1.0 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of this compound working standard solutions by diluting the primary stock solution with methanol to achieve concentrations such as 5, 20, 50, 200, 500, 1,000, 2,000, and 5,000 ng/mL.[1]

-

Internal Standard (IS) Working Solution: Dilute the chrysin primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.[1]

-

Calibration Curve Standards (0.5–500 ng/mL): Spike appropriate amounts of the this compound working standard solutions into blank mouse blood (or other relevant matrix) to create calibration standards with final concentrations of 0.5, 2, 5, 20, 50, 100, 200, and 500 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations (e.g., 1, 45, and 450 ng/mL) in the same manner as the calibration standards.[1]

Protocol 2: Sample Preparation from Blood

The sample preparation workflow involves a straightforward protein precipitation step.

Figure 1. Workflow for this compound Extraction from Blood.

Detailed Steps:

-

Pipette 20 µL of the blood sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 100 µL of the Internal Standard working solution (100 ng/mL chrysin in acetonitrile).[1] The acetonitrile acts as the protein precipitating agent.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.[1]

-

Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the clear supernatant to an HPLC vial.

-

Inject 2 µL of the supernatant into the HPLC system for analysis.[1]

Method Validation Summary

The analytical method was validated according to established bioanalytical guidelines.[1] The key performance characteristics are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.5–500 ng/mL[1] |

| Correlation Coefficient (r) | 0.9992[1] |

| Lower Limit of Quantification (LOQ) | 0.5 ng/mL[1] |

| Accuracy (% Recovery) | 98% to 113%[1] |

| Precision (%RSD) | < 12%[1] |

| Recovery | > 81%[1] |

| Matrix Effect | 86% to 94%[1] |

Biological Activity Context: Anti-Inflammatory Signaling

While the specific signaling pathways for this compound are still under investigation, the related and well-studied compound, eugenol, is known to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines. The quantification of this compound is critical for studies aiming to elucidate if it shares similar mechanisms.

References

- 1. akjournals.com [akjournals.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

Cell Culture Protocols for Testing Eugenitin Cytotoxicity: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitin is a chromone derivative found in cloves and has also been isolated from the fungal species Cylindrocarpon sp.[1]. While its chemical structure is known, publicly available data on its cytotoxic effects against various cell lines are limited. This document provides a comprehensive set of protocols to assess the cytotoxicity of this compound. Due to the lack of specific data on this compound, the methodologies and example data presented here are based on studies of its well-characterized analogue, eugenol. Eugenol has demonstrated cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, including but not limited to, HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer)[2][3][4]. These protocols can be adapted to investigate the potential cytotoxic properties of this compound.

I. Recommended Cell Lines and Culture Conditions

The choice of cell lines is critical for assessing the cytotoxic potential of a compound. Based on the activity of the related compound eugenol, a panel of both cancerous and non-cancerous cell lines is recommended to determine specificity.

Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening

| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | Culture Medium |

| HeLa | Cervical Cancer | 5,000 - 10,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |

| MCF-7 | Breast Cancer (Estrogen Receptor positive) | 8,000 - 15,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 8,000 - 15,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |

| A549 | Lung Adenocarcinoma | 5,000 - 10,000 | F-12K + 10% FBS + 1% Penicillin-Streptomycin |

| HepG2 | Hepatocellular Carcinoma | 10,000 - 20,000 | EMEM + 10% FBS + 1% Penicillin-Streptomycin |

| IMR-90 | Normal Human Lung Fibroblast | 5,000 - 10,000 | EMEM + 10% FBS + 1% Penicillin-Streptomycin |

| HaCaT | Immortalized Human Keratinocytes (Non-cancerous) | 5,000 - 10,000 | DMEM + 10% FBS + 1% Penicillin-Streptomycin |

Note: Seeding densities should be optimized for each cell line to ensure exponential growth during the experimental period.

II. Experimental Protocols

Here we provide detailed protocols for three common cytotoxicity assays: MTT assay for cell viability, Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at the recommended density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Standard protocols recommend a maximum DMSO concentration of 0.5% in the final culture medium to avoid solvent-induced cytotoxicity[8]. Dilute the stock solution to desired concentrations in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Table 2: Example Data Presentation for MTT Assay (Hypothetical IC50 for this compound)

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (IMR-90) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |

| 10 | 92 ± 3.8 | 95 ± 4.2 | 91 ± 3.5 | 98 ± 3.1 |

| 25 | 75 ± 5.2 | 81 ± 3.9 | 78 ± 4.1 | 91 ± 2.8 |

| 50 | 51 ± 4.1 | 62 ± 4.5 | 55 ± 3.7 | 85 ± 3.5 |

| 100 | 28 ± 3.5 | 41 ± 3.8 | 32 ± 2.9 | 72 ± 4.0 |

| 200 | 15 ± 2.9 | 25 ± 3.1 | 18 ± 2.5 | 55 ± 3.8 |

| IC50 (µM) | ~50 | ~75 | ~60 | >200 |

Data are presented as mean ± SD. This is example data based on typical results for cytotoxic compounds and does not represent actual experimental data for this compound.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[1][9][10][11]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Use the following controls to calculate percent cytotoxicity:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit). % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Table 3: Example Data Presentation for LDH Assay

| Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (MCF-7) | % Cytotoxicity (A549) | % Cytotoxicity (IMR-90) |

| 0 (Control) | 0 ± 1.2 | 0 ± 1.5 | 0 ± 1.1 | 0 ± 0.9 |

| 10 | 8 ± 2.1 | 5 ± 1.8 | 9 ± 2.3 | 2 ± 1.0 |

| 25 | 22 ± 3.5 | 18 ± 2.9 | 25 ± 3.1 | 8 ± 1.5 |

| 50 | 45 ± 4.8 | 35 ± 4.1 | 48 ± 4.3 | 15 ± 2.2 |

| 100 | 68 ± 5.1 | 55 ± 4.9 | 71 ± 5.0 | 28 ± 3.1 |

| 200 | 85 ± 4.9 | 72 ± 5.3 | 88 ± 4.7 | 45 ± 3.9 |

Data are presented as mean ± SD. This is example data and does not represent actual experimental data for this compound.

C. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][12][13][14]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Table 4: Example Data Presentation for Apoptosis Assay

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (HeLa) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound (50 µM, 24h) | 60.1 ± 3.5 | 25.4 ± 2.9 | 14.5 ± 2.1 |

| This compound (100 µM, 24h) | 35.8 ± 4.2 | 42.7 ± 3.8 | 21.5 ± 3.3 |

Data are presented as mean ± SD. This is example data and does not represent actual experimental data for this compound.

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: General experimental workflow for this compound cytotoxicity testing.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of eugenol, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[5][15][16]

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

IV. Conclusion

The protocols and application notes provided offer a robust framework for the initial cytotoxic evaluation of this compound. While the specific cellular responses to this compound remain to be elucidated, the methodologies outlined here, based on the known activities of its analogue eugenol, provide a scientifically sound starting point for investigation. It is recommended to perform these assays across a panel of cell lines to not only determine the cytotoxic potential but also to assess any cancer-specific effects. Further studies would be required to confirm the precise molecular mechanisms and signaling pathways involved in this compound-induced cytotoxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor suppressive roles of eugenol in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eugenol cytotoxicity evaluated with continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eugenol induces apoptosis and inhibits invasion and angiogenesis in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oenothein B, a Bioactive Ellagitannin, Activates the Extracellular Signal-Regulated Kinase 2 Signaling Pathway in the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C12H12O4 | CID 3083581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SID 135229896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Anticancer Potential of Eugenol on Oral Cancer Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Apoptotic effect of eugenol envolves G2/M phase abrogation accompanied by mitochondrial damage and clastogenic effect on cancer cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Advancing Pharmacokinetic Studies of Eugenitin

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Eugenitin, a chromone derivative found in plants such as cloves (Syzygium aromaticum), has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for conducting preclinical pharmacokinetic studies of this compound using animal models, primarily focusing on the mouse model for which quantitative data is available. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Animal Model Selection

The choice of an appropriate animal model is a critical step in preclinical pharmacokinetic research. While various species are utilized in drug development, the majority of published pharmacokinetic data for this compound is derived from studies in mice.[1] Rodents, such as mice and rats, are frequently used in early-stage pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] It is important to note that interspecies differences in drug metabolism and disposition can be significant, and data from rodent models may not always directly translate to humans.[3] Currently, there is a lack of published literature on the detailed pharmacokinetic parameters of this compound in other common preclinical species such as rats or dogs.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single intravenous (IV) and oral (PO) administration. This data is crucial for understanding the bioavailability, distribution, and elimination of the compound.

| Parameter | Unit | Intravenous (5 mg/kg) | Oral (20 mg/kg) |

| AUC(0-t) | ng/mLh | 101 ± 22 | 47 ± 12 |

| AUC(0-∞) | ng/mLh | 104 ± 23 | 50 ± 13 |

| MRT(0-t) | h | 1.1 ± 0.2 | 1.9 ± 0.3 |

| MRT(0-∞) | h | 1.2 ± 0.2 | 2.1 ± 0.4 |

| T1/2 | h | 1.0 ± 0.2 | 1.8 ± 0.3 |

| Cmax | ng/mL | 185 ± 45 | 15 ± 4 |

| Tmax | h | 0.17 | 1.0 |

| CL | L/h/kg | 1.9 ± 0.4 | - |

| Vz | L/kg | 2.8 ± 0.6 | - |

| F | % | - | 12 |

Data sourced from Lin et al., 2021.[1] AUC(0-t): Area under the concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the concentration-time curve from time zero to infinity; MRT(0-t): Mean residence time from time zero to the last measurable concentration; MRT(0-∞): Mean residence time from time zero to infinity; T1/2: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; CL: Clearance; Vz: Volume of distribution; F: Absolute bioavailability.

Experimental Protocols

Animal Husbandry and Preparation

-

Animal Species: Male Kunming mice (or other suitable strain).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

-